molecular formula C17H18BrN3O2 B7438354 2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one

2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one

Cat. No. B7438354
M. Wt: 376.2 g/mol
InChI Key: VIARHRZMKWZACD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a spirocyclic compound that contains an indole moiety, which is known to exhibit a wide range of biological activities. The compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.

Mechanism of Action

The mechanism of action of 2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one is not fully understood. However, it has been suggested that the compound may exert its biological activities by interacting with specific cellular targets. For example, it has been suggested that the compound may induce apoptosis in cancer cells by activating caspase enzymes. It has also been suggested that the compound may inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of various fungal and bacterial strains by disrupting their cell membranes. Additionally, the compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one in lab experiments is its wide range of biological activities. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a versatile compound for various applications. Additionally, the compound is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one. One direction is to further elucidate the compound's mechanism of action. Understanding how the compound interacts with specific cellular targets may provide insight into its various biological activities. Another direction is to study the compound's potential as a therapeutic agent. The compound's anticancer, antifungal, and antibacterial activities make it a promising candidate for further development as a therapeutic agent. Finally, future studies may focus on the optimization of the compound's synthesis method to improve its yield and purity.

Synthesis Methods

The synthesis of 2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one has been reported using different methods. One of the methods involves the reaction of 6-bromoindole-3-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of acetic acid and toluene. The resulting intermediate is then reacted with 1,3-dibromopropane and sodium hydride to yield the final product. Another method involves the reaction of 6-bromoindole-3-carboxaldehyde with 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid and acetic anhydride. The intermediate is then reacted with 1,3-dibromopropane and sodium hydride to yield the final product.

Scientific Research Applications

2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one has been shown to exhibit a wide range of biological activities, making it a promising compound for scientific research. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been studied for its potential as an antifungal agent, as it has been shown to inhibit the growth of various fungal strains. Additionally, the compound has been studied for its potential as an antibacterial agent, as it has been shown to exhibit antibacterial activity against various bacterial strains.

properties

IUPAC Name

2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c18-12-1-2-13-11(8-19-14(13)6-12)5-16(23)21-4-3-17(10-21)7-15(22)20-9-17/h1-2,6,8,19H,3-5,7,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIARHRZMKWZACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2)C(=O)CC3=CNC4=C3C=CC(=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one

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